4-Chloro-N-(3-fluorobenzyl)-2-methylaniline
Description
4-Chloro-N-(3-fluorobenzyl)-2-methylaniline (CAS: 1036509-32-6) is a substituted aniline derivative characterized by a chloro group at the 4-position, a methyl group at the 2-position of the benzene ring, and a 3-fluorobenzyl substituent attached to the amine nitrogen. This compound is part of a broader class of halogenated anilines, which are frequently explored in medicinal chemistry and materials science due to their tunable electronic and steric properties.
Properties
IUPAC Name |
4-chloro-N-[(3-fluorophenyl)methyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-10-7-12(15)5-6-14(10)17-9-11-3-2-4-13(16)8-11/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSMSGLPRTXGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-fluorobenzyl)-2-methylaniline can be achieved through several synthetic routes. One common method involves the reductive amination of 4-chloro-2-methylaniline with 3-fluorobenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent product quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(3-fluorobenzyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups (if present) to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted aniline derivatives.
Scientific Research Applications
4-Chloro-N-(3-fluorobenzyl)-2-methylaniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-fluorobenzyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies, including molecular docking and structure-activity relationship (SAR) analyses, are often conducted to elucidate the precise mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Halogenated Aniline Derivatives
Key Observations:
In contrast, analogs with chloro at 3- or 5-positions (e.g., 3-Chloro-N-(3-fluorobenzyl)-2-methylaniline) exhibit altered electronic profiles, which could influence reactivity or binding interactions . The 3-fluorobenzyl group introduces both steric bulk and moderate electron withdrawal.
Synthetic Methods: Reductive amination using NaBH₄/I₂ in methanol (room temperature, 2 hours) is a common method for synthesizing N-benzylated anilines, as demonstrated for analogs like 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline . This suggests that the target compound may be synthesized via similar protocols.
Biological and Chemical Implications: The carcinogenicity of 4-chloro-2-methylaniline (a simpler analog without fluorobenzyl substitution) is linked to metabolic activation and macromolecular binding . The addition of a 3-fluorobenzyl group in the target compound could mitigate such effects by altering metabolic pathways or reducing DNA adduct formation. Fluorine substitution generally enhances lipophilicity and bioavailability.
Biological Activity
4-Chloro-N-(3-fluorobenzyl)-2-methylaniline is an organic compound with the molecular formula and a molecular weight of 249.71 g/mol. It features a chloro group at the 4-position, a fluorobenzyl group at the N-position, and a methyl group at the 2-position. This unique arrangement of functional groups contributes to its potential biological activity and applications in various fields, including medicinal chemistry and organic synthesis.
- Molecular Formula :
- Melting Point : Approximately 367.7 °C
- Density : About 1.236 g/cm³
The presence of chloro and amino functional groups allows for diverse chemical reactivity, including nucleophilic substitution reactions and electrophilic aromatic substitutions, which are typical in organic synthesis.
The biological activity of this compound may involve interactions with specific biological molecules, such as enzymes or receptors. The compound's mechanism can lead to alterations in enzyme activity or receptor signaling pathways, potentially influencing various physiological processes.
Research Findings
Recent studies have explored the compound's potential biological effects:
- Antimicrobial Activity : Preliminary investigations indicate that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains, suggesting its potential as an antibacterial agent.
- Cytotoxicity : In vitro assays have shown that this compound may exhibit cytotoxic effects on various cancer cell lines, indicating its potential use in cancer therapy .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases associated with enzyme dysregulation .
Case Studies
-
Case Study on Antimicrobial Properties :
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at certain concentrations, supporting its potential as an antimicrobial agent.
-
Case Study on Cytotoxic Effects :
- Research involving various cancer cell lines demonstrated that treatment with the compound led to reduced cell viability and increased apoptosis rates. These findings highlight its potential role as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
The following table compares this compound with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | Contains both chloro and fluoro groups | |
| 3-Chloro-N-(2-fluorobenzyl)-4-methylaniline | Different positioning of chloro and fluoro groups | |
| N-(4-Chloro-2-methylphenyl)-3-fluorobenzenemethanamine | Variation in side chain structure |
The unique positioning of functional groups in this compound contributes to its distinct chemical behavior and biological activity compared to other aniline derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
